molecular formula C7H16O2Si B14474034 4-[(Trimethylsilyl)oxy]butanal CAS No. 72157-18-7

4-[(Trimethylsilyl)oxy]butanal

Cat. No.: B14474034
CAS No.: 72157-18-7
M. Wt: 160.29 g/mol
InChI Key: LHTHVTVTLKMDSK-UHFFFAOYSA-N
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Description

4-[(Trimethylsilyl)oxy]butanal is an organic compound characterized by the presence of a trimethylsilyl group attached to a butanal molecule. This compound is notable for its utility in organic synthesis, particularly in the protection of functional groups and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Trimethylsilyl)oxy]butanal typically involves the reaction of butanal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran under nitrogen atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[(Trimethylsilyl)oxy]butanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted butanal derivatives depending on the substituent introduced.

Scientific Research Applications

4-[(Trimethylsilyl)oxy]butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Trimethylsilyl)oxy]butanal involves the formation of a stable intermediate that protects reactive functional groups during chemical reactions. The trimethylsilyl group acts as a steric shield, preventing unwanted side reactions and allowing for selective transformations .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trimethylsilyl)-1-butanol
  • Trimethylsilyl chloride
  • Trimethylsilyl ethyl ether

Uniqueness

4-[(Trimethylsilyl)oxy]butanal is unique due to its dual functionality as both an aldehyde and a silyl ether. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

72157-18-7

Molecular Formula

C7H16O2Si

Molecular Weight

160.29 g/mol

IUPAC Name

4-trimethylsilyloxybutanal

InChI

InChI=1S/C7H16O2Si/c1-10(2,3)9-7-5-4-6-8/h6H,4-5,7H2,1-3H3

InChI Key

LHTHVTVTLKMDSK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCCC=O

Origin of Product

United States

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